Prothipendyl

Sedative potency Antihistamine activity Phenothiazine comparator

Prothipendyl (303-69-5) is a tricyclic azaphenothiazine distinguished from promazine by N-substitution, conferring weak D2 antagonism and strong antihistaminergic activity. With an atypical FRT/HRT ratio of 10—comparable to risperidone and sertindole—it is an essential tool compound for dissecting antipsychotic efficacy from extrapyramidal liability. Its pronounced IV QTc prolongation vs. haloperidol further positions it as a critical positive control for cardiovascular safety screening.

Molecular Formula C16H19N3S
Molecular Weight 285.4 g/mol
CAS No. 303-69-5
Cat. No. B1679737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProthipendyl
CAS303-69-5
Synonymsprothipendyl
prothipendyl hydrochloride
Molecular FormulaC16H19N3S
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3
InChIInChI=1S/C16H19N3S/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19/h3-5,7-10H,6,11-12H2,1-2H3
InChIKeyJTTAUPUMOLRVRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Prothipendyl (CAS 303-69-5) for Procurement: Key Properties of a Low-Potency Azaphenothiazine Neuroleptic


Prothipendyl (CAS 303-69-5) is a tricyclic azaphenothiazine derivative classified as a low-potency first-generation neuroleptic/antipsychotic, marketed in Europe under brand names including Dominal and Timovan [1]. The compound acts primarily as a dopamine D1/D2 receptor antagonist, with additional antagonist activity at serotonin 5-HT2A receptors and histamine H1 receptors, conferring anxiolytic, sedative, antiemetic, and antihistaminergic properties [2]. Prothipendyl is distinguished from high-potency phenothiazines and butyrophenones by its weaker dopamine receptor antagonism and pronounced sedative profile [3]. The compound has a molecular weight of 285.41 g/mol, oral bioavailability of approximately 15%, plasma half-life of 2–3 hours, and is metabolized primarily via CYP1A2, CYP2D6, CYP2C19, and CYP3A4 [4].

Why Prothipendyl (CAS 303-69-5) Cannot Be Substituted with Other Phenothiazines or Sedative Neuroleptics in Scientific and Clinical Protocols


Prothipendyl occupies a distinct position within the azaphenothiazine class that prevents simple interchange with other phenothiazines, butyrophenones, or atypical antipsychotics. Unlike high-potency agents such as haloperidol or fluphenazine, Prothipendyl exhibits a substantially weaker dopamine D2 receptor blockade [1], resulting in a different therapeutic-to-adverse effect ratio that prioritizes sedation and anxiolysis over robust antipsychotic efficacy. Compared to chlorpromazine—the prototypical sedative phenothiazine—Prothipendyl displays differential sedative potency and a distinct adverse effect profile with respect to cardiovascular and extrapyramidal tolerability [2]. Furthermore, Prothipendyl shares atypical neuroleptic characteristics with clozapine, as demonstrated by comparable effects on mesolimbic dopamine neuron activity in preclinical models, yet it diverges markedly in receptor binding and clinical risk-benefit [3]. Procurement decisions must therefore be driven by protocol-specific requirements for sedation versus antipsychotic potency, cardiovascular monitoring burden, and the compound's unique CYP substrate profile.

Prothipendyl (CAS 303-69-5) Product-Specific Quantitative Evidence Guide for Scientific Selection and Procurement


Prothipendyl vs. Chlorpromazine: Quantitative Comparison of Sedative Potency and Receptor Selectivity

Prothipendyl demonstrates a distinct sedative and receptor-binding profile relative to chlorpromazine, the reference low-potency phenothiazine. According to Linke (cited in Japanese psychiatric literature), Prothipendyl exhibits milder and more gradual sedative effects compared to chlorpromazine, with weaker hypnotic activity [1]. Critically, Prothipendyl displays stronger antihistamine and antiallergic actions than chlorpromazine, a differentiation that may inform selection when sedation with reduced hypnotic depth and enhanced antihistaminergic activity is desired [1]. The compound acts as a dopamine antagonist with high selectivity for D1 and D2 receptors, but demonstrates low affinity for serotonin 5-HT2A receptors [2].

Sedative potency Antihistamine activity Phenothiazine comparator

Prothipendyl vs. Haloperidol: Head-to-Head Comparison of Intravenous QTc Interval Prolongation

In a head-to-head clinical study of 99 patients receiving intravenous sedation, Prothipendyl monotherapy produced a significant QTc prolongation compared to the Lorazepam control group, whereas Haloperidol monotherapy did not [1]. The authors concluded that 'QTc prolongation by iv Prothipendyl is still more pronounced' than that caused by intravenous Haloperidol [1]. The combination of Prothipendyl and Haloperidol produced the most potent QTc prolongation, exhibiting a significantly greater prolongation than the Haloperidol monotherapy group [1].

QTc prolongation Cardiovascular safety Intravenous sedation

Prothipendyl as an Atypical Neuroleptic: Classification Evidence from Electrophysiological Comparison with Haloperidol and Clozapine

In a comparative electrophysiological study using extracellular multiunit recording in rats, Prothipendyl (1.0 mg/kg i.p. twice daily) was classified as an atypical neuroleptic drug with potency comparable to clozapine [1]. Repeated neuroleptic treatment reduced the number of spontaneously active type 1 A10 (mesolimbic) cells per track, with Haloperidol (0.5 mg/kg) producing a more pronounced effect than either Clozapine (3.0 mg/kg) or Prothipendyl [1]. Notably, A9 (nigrostriatal) cells were affected by Haloperidol only—neither Prothipendyl nor Clozapine altered A9 cell activity [1].

Atypical neuroleptic Dopamine neuron activity A9/A10 electrophysiology

Prothipendyl vs. High-Potency Neuroleptics: Relative Fatal Toxicity Index (f-Value) from Forensic Autopsy Analysis

An autopsy-based forensic study analyzing 85 fatal neuroleptic intoxications in Vienna (1991–1997) calculated relative toxicity f-values by dividing deaths attributable to each neuroleptic by defined daily doses prescribed [1]. Prothipendyl was the most frequently detected agent (n=41 deaths) [1]. The highest f-values were associated with low-potency neuroleptics, particularly Prothipendyl, chlorprothixene, and levomepromazine [1]. In contrast, low f-values were found for high-potency neuroleptics including flupentixol, fluphenazine, haloperidol, pimozide, and the atypical agent olanzapine [1]. Statistical analysis confirmed that f-values for low-potency neuroleptics were significantly higher than those for all neuroleptics prescribed for both single-substance intoxications (P ≤ 0.05) and multiple-substance intoxications (P ≤ 0.001) [1].

Fatal toxicity Overdose risk Low-potency neuroleptic

Prothipendyl CYP Metabolic Pathway Mapping: Quantitative In Vitro Isoform Contribution Data

In vitro metabolism studies using human liver microsomes and specific CYP isoforms identified the enzyme systems responsible for Prothipendyl biotransformation [1]. Prothipendyl is a substrate of CYP1A2, CYP2D6, CYP2C19, and CYP3A4 [1]. N-demethyl-prothipendyl formation was predominantly catalyzed by CYP2C19 and CYP1A2, while prothipendyl sulfoxide formation was mediated primarily by CYP3A4 [1]. Neither in serum nor urine samples could a prolonged detectability of metabolites relative to the parent compound be demonstrated, indicating that parent Prothipendyl remains the primary analytical target [1].

CYP metabolism Drug-drug interaction Pharmacokinetics

Prothipendyl Therapeutic Drug Monitoring (TDM) Reference Ranges: AGNP Consensus Guideline Quantitative Thresholds

According to the 2017 Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology (AGNP), Prothipendyl therapeutic plasma concentration ranges are stratified by indication [1]. For antipsychotic use, the therapeutic range is 30–80 ng/mL, with critical levels beginning at 500 ng/mL [1]. For sleep-indication use, the therapeutic range is 5–20 ng/mL measured 12 hours after a 40–80 mg dose, with critical levels similarly at 500 ng/mL [1]. Complementary pharmacokinetic data from Krämer et al. (2018) demonstrate that a 40 mg oral dose yields mean plasma concentrations of 18.0 ng/mL at 1 hour and 7.9 ng/mL at 10 hours, while an 80 mg dose produces mean concentrations of 42.6 ng/mL at 1 hour and 15.2 ng/mL at 10 hours [2].

Therapeutic drug monitoring Reference range Plasma concentration

Prothipendyl (CAS 303-69-5) Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Protocols Requiring Intravenous Sedation with Defined but Not Maximal QTc Risk: Prothipendyl as a Haloperidol Alternative with ECG Monitoring

In acute psychiatric settings requiring intravenous sedation where Haloperidol is contraindicated due to formulation or efficacy concerns, Prothipendyl IV may be selected with the explicit understanding that it produces more pronounced QTc prolongation than Haloperidol monotherapy [1]. This scenario necessitates concurrent ECG monitoring infrastructure and is appropriate only when the sedative benefit outweighs the elevated arrhythmia risk relative to alternative agents. The combination of Prothipendyl with Haloperidol should be avoided due to additive QTc prolongation [1].

Preclinical Electrophysiology Studies Requiring an Atypical Neuroleptic Reference with A9-Sparing Profile

Prothipendyl is an appropriate selection for rodent electrophysiology studies investigating mesolimbic dopamine pathway function, where it serves as a comparator with atypical neuroleptic characteristics comparable to clozapine [2]. Its selective reduction of A10 cell activity without affecting A9 neurons differentiates it from typical antipsychotics like Haloperidol, making it valuable for research on extrapyramidal symptom liability and atypical antipsychotic mechanisms [2].

In Vitro CYP-Mediated Drug Metabolism and Drug-Drug Interaction Studies

Prothipendyl is a well-characterized substrate for CYP1A2, CYP2D6, CYP2C19, and CYP3A4, with isoform-specific contributions to N-demethylation (CYP2C19/CYP1A2) and sulfoxidation (CYP3A4) pathways [3]. This multi-CYP substrate profile makes Prothipendyl suitable as a probe compound for in vitro drug-drug interaction screening and hepatocyte metabolism studies. Analytical protocols should prioritize parent compound measurement over metabolites, as metabolites exhibit no prolonged detectability [3].

Therapeutic Drug Monitoring (TDM) Protocol Development and Validation Studies

Prothipendyl is supported by AGNP consensus therapeutic reference ranges (30–80 ng/mL for antipsychotic use; 5–20 ng/mL for sleep indication) and established dose-concentration relationships, enabling rigorous TDM protocol development [4][5]. The compound's low oral bioavailability (~15%) and short half-life (2–3 hours) necessitate careful sampling timing. Institutions developing TDM assays or conducting pharmacokinetic studies may utilize the published concentration thresholds as validation benchmarks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prothipendyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.